molecular formula C6H30Na3O20P2 B593717 Harden-Young ester CAS No. 81028-91-3

Harden-Young ester

Cat. No. B593717
CAS RN: 81028-91-3
M. Wt: 553.203
InChI Key: SLINXSDQTXGTNN-OLMHPWOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fructose 1,6-bisphosphate, known in older publications as Harden-Young ester, is a fructose sugar phosphorylated on carbons 1 and 6 (i.e., is a fructosephosphate). The β-D-form of this compound is common in cells . Upon entering the cell, most glucose and fructose is converted to fructose 1,6-bisphosphate .


Synthesis Analysis

The Harden-Young ester is formed during glycolysis by phosphofructokinase-1 (PFK-1) and requires Mg +2 and an ATP molecule .


Molecular Structure Analysis

The molecular formula of Harden-Young ester is C6H14O12P2 . It has an average mass of 340.116 Da and a mono-isotopic mass of 339.996063 Da .


Chemical Reactions Analysis

In the glycolysis metabolic pathway, fructose 1,6-bisphosphate is produced by the phosphorylation of fructose 6-phosphate. It is then broken down into two compounds: glyceraldehyde 3-phosphate and dihydroxyacetone phosphate .


Physical And Chemical Properties Analysis

The Harden-Young ester has a density of 2.1±0.1 g/cm3, a boiling point of 722.6±70.0 °C at 760 mmHg, and a flash point of 390.8±35.7 °C . It has 12 hydrogen bond acceptors, 7 hydrogen bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Glycolytic Pathway

D-Fructose-1,6-bisphosphate (FBP) is a common metabolic sugar and is the precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate in the glycolytic pathway . This pathway is crucial for the breakdown of glucose in cells to produce energy.

Enzyme Activation

FBP acts as an allosteric activator of certain enzymes. It can activate enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . These enzymes play key roles in various metabolic processes.

Enzyme Inhibition

In addition to activating enzymes, FBP can also inhibit certain enzymes. For example, it can inhibit the enzyme acetate kinase . This enzyme is involved in the conversion of acetate into acetyl-CoA, a key molecule in metabolism.

Enzyme Characterization

FBP can be used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase(s) and fructose-1,6-bisphosphatase(s) . These enzymes are involved in the regulation of fructose metabolism.

Neuroprotection

FBP is studied as a neuroprotective agent in brain injury . It has potential therapeutic applications in the treatment of neurological disorders.

Biochemical Research

Due to its role in various metabolic processes, FBP is widely used in biochemical research. It is used in studies related to energy production, enzyme activity, and metabolic regulation .

Safety And Hazards

According to the safety data sheet, the Harden-Young ester is not classified as a hazardous substance or mixture .

properties

IUPAC Name

trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;octahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.3Na.8H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;;;;;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;8*1H2/q;3*+1;;;;;;;;/p-3/t3-,5-,6-;;;;;;;;;;;/m1.........../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMXRRGJJDMPRT-PESUWTOCSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H27Na3O20P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;octahydrate

Q & A

Q1: What is the historical significance of D-Fructose-1,6-diphosphate trisodium salt octahydrate in understanding cellular energy production?

A: The discovery of D-Fructose-1,6-diphosphate trisodium salt octahydrate, then referred to as the Harden-Young ester, was pivotal in unraveling the complexities of glycolysis, the fundamental process by which cells break down glucose for energy. This compound was identified as a key intermediate in this pathway, highlighting the role of phosphate groups in energy transfer within the cell []. This discovery significantly advanced our understanding of bioenergetics.

Q2: How does D-Fructose-1,6-diphosphate trisodium salt octahydrate participate in the glycolysis pathway?

A: D-Fructose-1,6-diphosphate trisodium salt octahydrate is a product of the phosphorylation of fructose-6-phosphate, a crucial step in the glycolytic pathway. This reaction, catalyzed by the enzyme phosphofructokinase, is essentially irreversible and commits the cell to metabolizing glucose through glycolysis. The subsequent cleavage of D-Fructose-1,6-diphosphate trisodium salt octahydrate yields two three-carbon molecules, further driving energy production within the cell [].

Q3: Beyond its role in glycolysis, are there other biological functions associated with D-Fructose-1,6-diphosphate trisodium salt octahydrate?

A: While primarily recognized for its role in energy metabolism, D-Fructose-1,6-diphosphate trisodium salt octahydrate has been implicated in other cellular processes. Research suggests it may influence enzymatic synthesis by interacting with phosphate groups, crucial components in various biosynthetic pathways []. Further investigation is needed to fully elucidate these additional roles.

Q4: Can you elaborate on the study utilizing a rabbit model to evaluate the effects of aspirin and clopidogrel on arterial thrombosis, and how D-Fructose-1,6-diphosphate trisodium salt octahydrate was relevant in this research?

A: This research employed a modified thread-drawing technique to induce arterial thrombosis in rabbits, aiming to establish a reliable model for studying antithrombotic drugs []. D-Fructose-1,6-diphosphate trisodium salt octahydrate was utilized as a biomarker to assess the degree of thrombosis. Elevated levels of this compound, along with other markers like D-dimer and tissue factor, indicated the presence and severity of thrombosis in the rabbit model. The study demonstrated the effectiveness of aspirin and clopidogrel in mitigating thrombosis, reflected in reduced levels of these biomarkers [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.